

Application Notes: Quantitative Determination of Chemerin in Cell Culture Supernatants using ELISA

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Compound of Interest

Compound Name: ChemR23-IN-3

Cat. No.: B10827955

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Introduction

Chemerin, also known as retinoic acid receptor responder protein 2 (RARRES2) or tazarotene-induced gene 2 (TIG2), is a secreted chemoattractant protein that plays a crucial role in various physiological and pathological processes.^{[1][2][3][4]} It is initially synthesized as an inactive precursor, pro-chemerin, and is activated through proteolytic cleavage. Chemerin is involved in adipogenesis, glucose metabolism, inflammation, and immune cell recruitment.^{[3][5][6][7]} It exerts its biological effects by binding to three G protein-coupled receptors: chemokine-like receptor 1 (CMKLR1 or ChemR23), G protein-coupled receptor 1 (GPR1), and C-C chemokine receptor-like 2 (CCRL2).^{[1][5][6][8][9]} Given its diverse functions, the quantification of chemerin levels in cell culture supernatants is essential for researchers in various fields, including immunology, oncology, and metabolic diseases, to understand its regulatory mechanisms and potential as a biomarker.

This document provides a detailed protocol for the measurement of chemerin in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Commercial ELISA Kits for Human Chemerin Detection

Several commercial ELISA kits are available for the quantification of human chemerin in cell culture supernatants. The choice of kit may depend on factors such as sensitivity, assay range,

and sample volume requirements. Below is a summary of specifications for some available kits.

Manufacturer	Kit Name/Catalog No.	Assay Type	Sample Type(s)	Sensitivity	Assay Range	Sample Volume
R&D Systems	Quantikine Human Chemerin ELISA Kit (DCHM00)	Sandwich ELISA	Cell Culture Supernates, Serum, Plasma	7.8 pg/mL	78.0 - 5,000 pg/mL	50 µL
Abcam	Human Chemerin ELISA Kit (ab155430) [10]	Sandwich ELISA	Plasma, Serum, Cell culture media	< 0.5 ng/mL	0.51 - 50 ng/mL	Not Specified
Crystal Chem	Chemerin ELISA Kit (80589) [11]	Sandwich ELISA	Cell culture, plasma, serum, CSF, urine, breast milk, amniotic fluid	5 pg/mL	25 - 600 pg/mL	10 µL
FineTest®	Human CHEM(Chemerin) ELISA Kit	Sandwich ELISA	Serum, plasma, cell culture supernatant, other biological samples	0.094 ng/mL	0.156 - 10 ng/mL	100 µL

XpressBio	Human CHEM (Chemerin) ELISA Kit (XPEH009 2)	Sandwich ELISA	Serum, plasma, cell culture supernatant, other biological samples	0.094 ng/mL	0.156 - 10 ng/mL	Not Specified
Assay Genie	Human CHEM (Chemerin) ELISA Kit (HUF10008 2) [2]	Sandwich ELISA	Serum, Plasma, other biological fluids	< 0.094 ng/mL	0.156 - 10 ng/mL	Not Specified

Experimental Protocol

This protocol provides a general procedure for a sandwich ELISA to measure chemerin in cell culture supernatants. It is important to consult the specific manual of the chosen ELISA kit for detailed instructions, as reagents and incubation times may vary.

I. Sample Preparation

Proper sample handling is critical for accurate results.

- Collect cell culture media into a sterile centrifuge tube.
- Centrifuge the samples at approximately 1000 x g for 20 minutes at 4°C to pellet cells and debris.[\[2\]](#)[\[12\]](#)[\[13\]](#) Some protocols may recommend a lower g-force (e.g., 300 x g for 10 minutes).[\[14\]](#)
- Carefully collect the supernatant.
- Assay the samples immediately or aliquot and store them at -20°C or -80°C for future use. [\[12\]](#)[\[13\]](#) Avoid repeated freeze-thaw cycles.[\[2\]](#)[\[12\]](#)[\[13\]](#)

II. Reagent Preparation

- Bring all reagents and samples to room temperature before use.[\[2\]](#)
- Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the kit manufacturer's instructions. It is recommended to prepare standards and samples in duplicate or triplicate for statistical accuracy.[\[15\]](#)

III. Assay Procedure

- **Add Samples and Standards:** Add 100 μ L of each standard, control, and sample to the appropriate wells of the microplate pre-coated with an anti-chemerin antibody.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at 37°C or room temperature).[\[13\]](#)
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the prepared wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
- **Add Detection Antibody:** Add the biotinylated detection antibody to each well.
- **Incubation:** Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[\[13\]](#)
- **Washing:** Repeat the washing step as described above.
- **Add Streptavidin-HRP:** Add the Streptavidin-HRP conjugate to each well.
- **Incubation:** Cover the plate and incubate (e.g., 30 minutes at 37°C).[\[13\]](#)
- **Washing:** Repeat the washing step.
- **Add Substrate:** Add the TMB substrate solution to each well.
- **Incubation:** Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until a color change is observed.[\[13\]](#)
- **Stop Reaction:** Add the stop solution to each well. The color will change from blue to yellow.

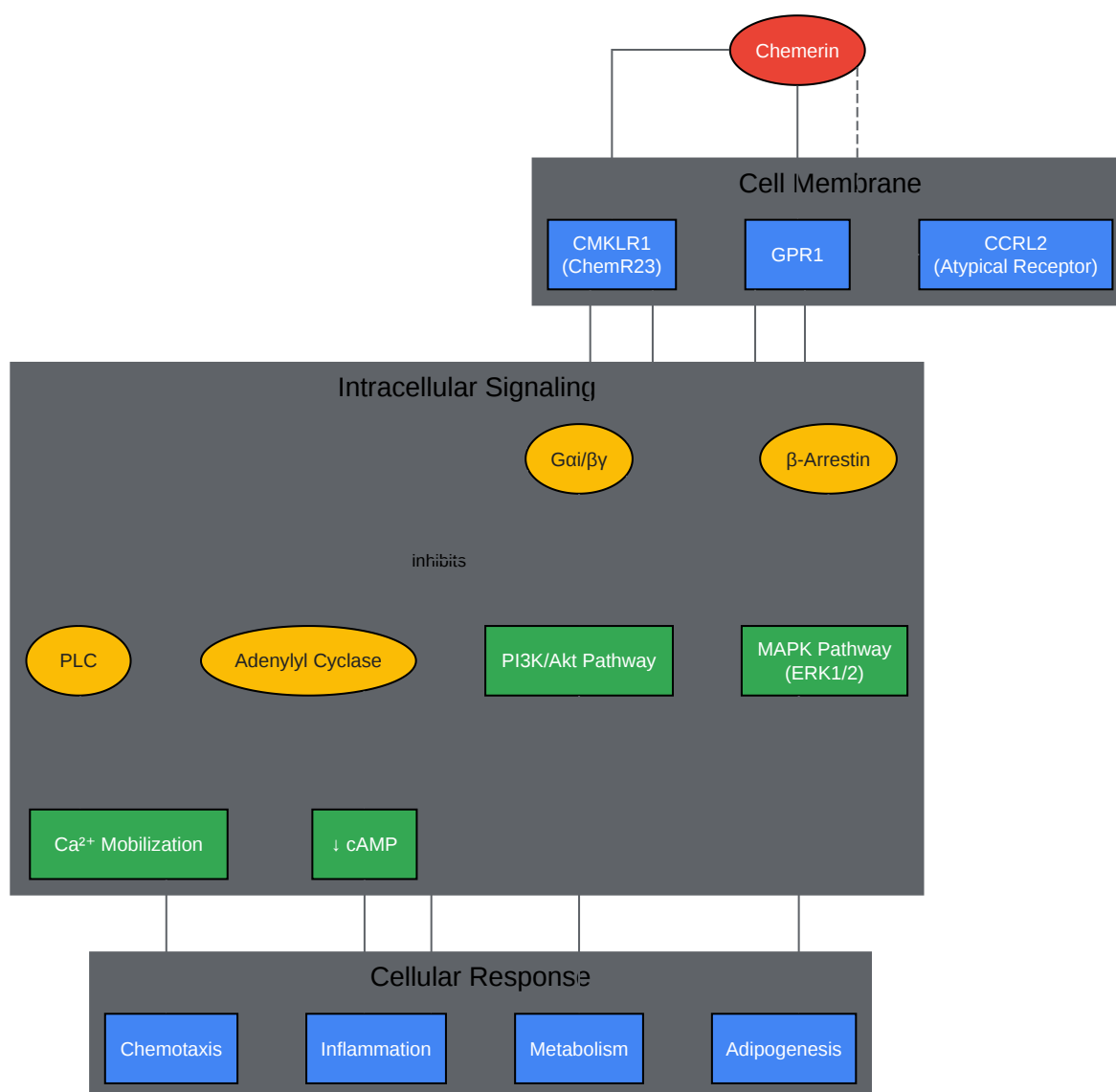
- **Read Absorbance:** Immediately read the optical density (O.D.) of each well at 450 nm using a microplate reader. It is also recommended to take a reading at a reference wavelength (e.g., 570 nm or 620 nm) to correct for optical imperfections in the plate.

IV. Data Analysis

- **Standard Curve:** Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[\[15\]](#)
- **Calculate Concentrations:** Determine the concentration of chemerin in the samples by interpolating their mean absorbance values from the standard curve.
- **Dilution Factor:** If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the actual concentration of chemerin in the original sample.

Visualizations

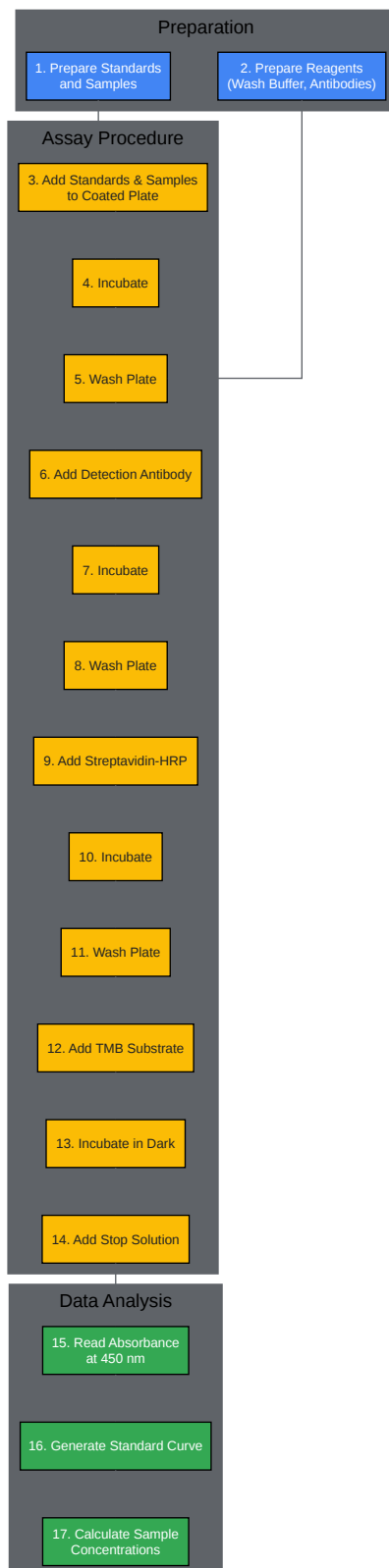
Chemerin Signaling Pathway



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Caption: Chemerin signaling pathway overview.

ELISA Experimental Workflow



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Caption: General ELISA workflow for chemerin detection.

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